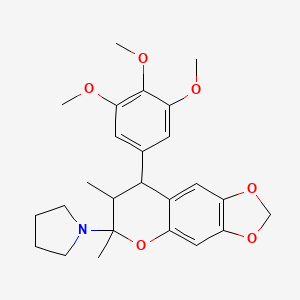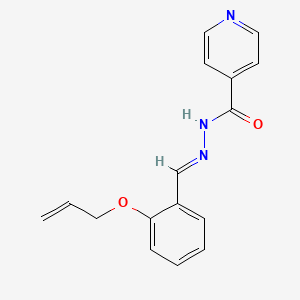![molecular formula C17H14ClN3O2S B11993672 {[4-benzyl-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid CAS No. 537017-39-3](/img/structure/B11993672.png)
{[4-benzyl-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{[4-benzyl-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, a benzyl group, a chlorophenyl group, and a thioacetic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {[4-benzyl-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring is formed through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Introduction of the Benzyl and Chlorophenyl Groups: The benzyl and chlorophenyl groups are introduced through nucleophilic substitution reactions.
Thioacetic Acid Moiety Addition:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: {[4-benzyl-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid can undergo oxidation reactions, leading to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thioacetic acid moiety can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
In chemistry, {[4-benzyl-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Its ability to interact with biological targets makes it a candidate for drug development.
Medicine
In medicine, this compound is investigated for its therapeutic potential. It may serve as a lead compound for the development of new pharmaceuticals.
Industry
In the industrial sector, this compound can be used in the development of new materials, including polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of {[4-benzyl-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The pathways involved include signal transduction pathways that regulate cell growth and apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
- {[4-benzyl-5-(4-bromophenyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid
- {[4-benzyl-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid
- {[4-benzyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid
Uniqueness
The uniqueness of {[4-benzyl-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorophenyl group, in particular, can influence its reactivity and interaction with biological targets, differentiating it from other similar compounds.
Propriétés
Numéro CAS |
537017-39-3 |
|---|---|
Formule moléculaire |
C17H14ClN3O2S |
Poids moléculaire |
359.8 g/mol |
Nom IUPAC |
2-[[4-benzyl-5-(4-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetic acid |
InChI |
InChI=1S/C17H14ClN3O2S/c18-14-8-6-13(7-9-14)16-19-20-17(24-11-15(22)23)21(16)10-12-4-2-1-3-5-12/h1-9H,10-11H2,(H,22,23) |
Clé InChI |
UDFXTIBNKTUVSV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CN2C(=NN=C2SCC(=O)O)C3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


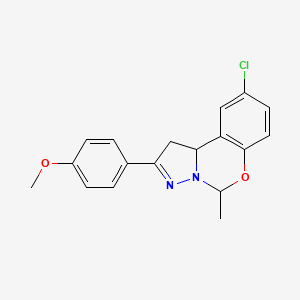
![N-[2,2,2-trichloro-1-(naphthalen-1-ylamino)ethyl]heptanamide](/img/structure/B11993600.png)
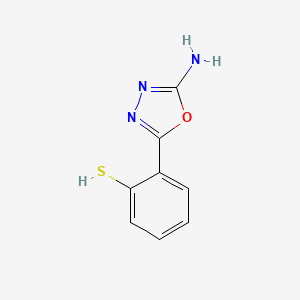
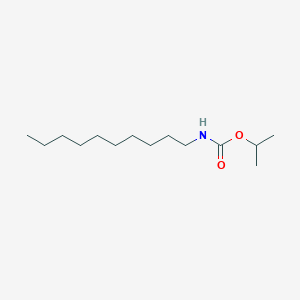

![(R)-2-[O-[(N-Benzylprolyl)amino]phenyl]benzylideneamino-acetato(2-)-N,N',N''-nickel(II)](/img/structure/B11993641.png)
![N-[7-(Isonicotinoylamino)heptyl]isonicotinamide](/img/structure/B11993655.png)
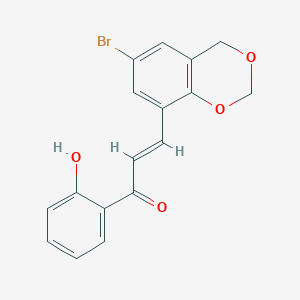
![N'-[(E)-(3,4-dichlorophenyl)methylidene]-2-phenyl-4-quinolinecarbohydrazide](/img/structure/B11993667.png)
![N'-[(E)-(4-chlorophenyl)methylidene]-4-nitrobenzohydrazide](/img/structure/B11993676.png)


